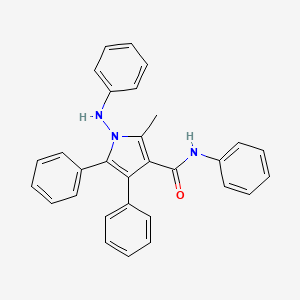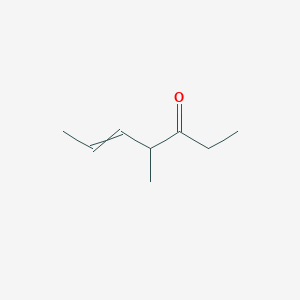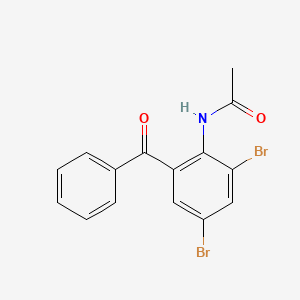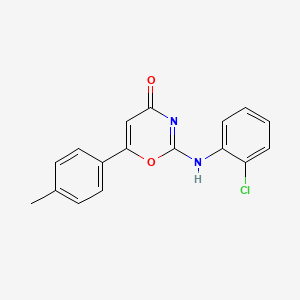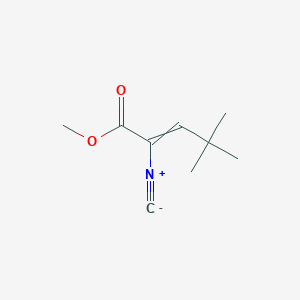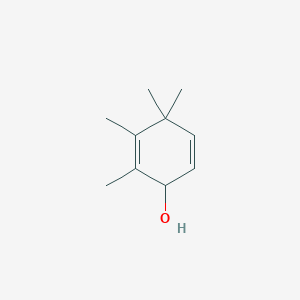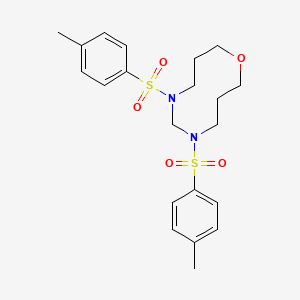
5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane is a synthetic organic compound characterized by its unique structure, which includes two 4-methylbenzene-1-sulfonyl groups attached to an oxadiazecane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane typically involves the following steps:
Formation of the Oxadiazecane Ring: The oxadiazecane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diacids under controlled conditions.
Introduction of Sulfonyl Groups: The 4-methylbenzene-1-sulfonyl groups are introduced through sulfonylation reactions. This involves reacting the oxadiazecane ring with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane involves its interaction with specific molecular targets and pathways. The sulfonyl groups can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Bis(4-chlorobenzene-1-sulfonyl)-1,5,7-oxadiazecane: Similar structure but with chlorobenzene sulfonyl groups.
5,7-Bis(4-nitrobenzene-1-sulfonyl)-1,5,7-oxadiazecane: Similar structure but with nitrobenzene sulfonyl groups.
Uniqueness
5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane is unique due to the presence of 4-methylbenzene-1-sulfonyl groups, which can impart specific chemical and biological properties. These properties may differ from those of similar compounds with different substituents, making it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
89990-41-0 |
|---|---|
Molekularformel |
C21H28N2O5S2 |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
5,7-bis-(4-methylphenyl)sulfonyl-1,5,7-oxadiazecane |
InChI |
InChI=1S/C21H28N2O5S2/c1-18-5-9-20(10-6-18)29(24,25)22-13-3-15-28-16-4-14-23(17-22)30(26,27)21-11-7-19(2)8-12-21/h5-12H,3-4,13-17H2,1-2H3 |
InChI-Schlüssel |
UUGYAJIZUFZPBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOCCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


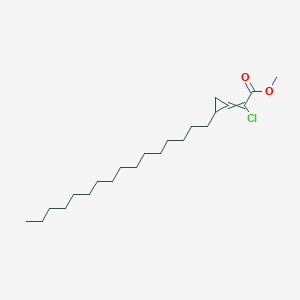
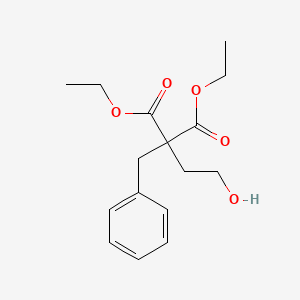
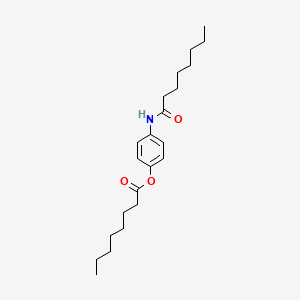
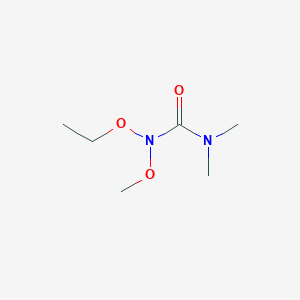
![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
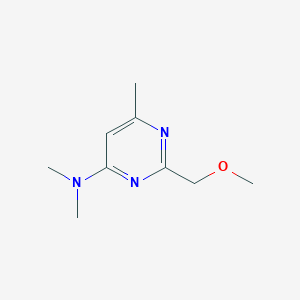
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
